molecular formula C16H24BNO4 B11118414 [1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron

[1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron

Cat. No.: B11118414
M. Wt: 305.2 g/mol
InChI Key: VTRFAIUOWLDAAZ-UHFFFAOYSA-N
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Description

The compound [1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron is a complex organoboron compound Organoboron compounds are known for their versatility in organic synthesis, medicinal chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron typically involves the following steps:

    Formation of the Amino Alcohol Ligand: The initial step involves the reaction of 2-aminoethanol with an appropriate alkylating agent to form bis(2-hydroxyethyl)amine.

    Coordination to Boron: The bis(2-hydroxyethyl)amine is then reacted with a boron-containing precursor, such as boric acid or boron trihalides, under controlled conditions to form the boron-amino alcohol complex.

    Introduction of the Phenoxy Group: The final step involves the reaction of the boron-amino alcohol complex with 4-isopropylphenol under basic conditions to introduce the phenoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to modify the boron coordination environment or to alter the functional groups attached to the boron atom.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.

    Reduction: Formation of alcohols or amines from the reduction of carbonyl or nitro groups.

    Substitution: Formation of new boron complexes with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: It serves as a building block in the synthesis of more complex organoboron compounds.

Biology

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Bioconjugation: It can be used to label biomolecules for imaging or therapeutic purposes.

Medicine

    Cancer Therapy: Organoboron compounds have shown promise in cancer therapy, and this compound could be explored for similar applications.

    Antimicrobial Agents: It may have potential as an antimicrobial agent due to its ability to interact with biological molecules.

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

    Electronics: It may find applications in the electronics industry, particularly in the development of semiconductors or sensors.

Mechanism of Action

The mechanism of action of [1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron involves its ability to coordinate with various molecular targets. The boron atom can form stable complexes with hydroxyl, amino, and phenoxy groups, allowing it to interact with enzymes, receptors, and other biological molecules. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: Compounds like phenylboronic acid share the boron center but differ in their functional groups and overall structure.

    Borates: Compounds such as sodium borate have different coordination environments and applications.

    Organoboron Complexes: Other complexes like triphenylborane have different ligands and properties.

Uniqueness

The uniqueness of [1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron lies in its specific combination of ligands, which confer distinct chemical and biological properties. Its ability to form stable complexes with a variety of functional groups makes it versatile for multiple applications in research and industry.

Properties

Molecular Formula

C16H24BNO4

Molecular Weight

305.2 g/mol

IUPAC Name

3-[(4-propan-2-ylphenoxy)methyl]-2,8,9-trioxa-5-azonia-1-boranuidatricyclo[3.3.3.01,5]undecane

InChI

InChI=1S/C16H24BNO4/c1-13(2)14-3-5-15(6-4-14)19-12-16-11-18-7-9-20-17(18,22-16)21-10-8-18/h3-6,13,16H,7-12H2,1-2H3

InChI Key

VTRFAIUOWLDAAZ-UHFFFAOYSA-N

Canonical SMILES

[B-]123[N+](CCO1)(CCO2)CC(O3)COC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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